![molecular formula C19H14N4O3S B2568058 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1226446-61-2](/img/structure/B2568058.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.41. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
The compound’s structural features make it a promising candidate for combating tuberculosis (TB). Researchers have synthesized and evaluated derivatives of this compound to assess their efficacy against Mycobacterium tuberculosis. Notably, “thio-delamanid” (49) emerged as a lead compound in this context . Further studies are warranted to explore its potential as an antitubercular agent.
Neglected Tropical Diseases (NTDs)
Chagas Disease: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people in Latin America. Interestingly, nitroimidazothiazoles derived from our compound exhibited superior activity against Chagas disease compared to nitroimidazooxazoles. These findings suggest a potential avenue for drug development in this neglected tropical disease .
Leishmaniasis: Unfortunately, the nitroimidazothiazoles did not show significant activity against leishmaniasis, another NTD caused by Leishmania parasites. However, their exploration highlights the importance of investigating diverse chemical scaffolds for drug discovery in neglected diseases .
Microsomal Stability
A biaryl thiazole derivative (compound 45 ) demonstrated favorable microsomal stability. This property is crucial for drug candidates, as it affects their pharmacokinetics and bioavailability. Further studies could optimize this compound for therapeutic use .
Comparative Assessment
In a mouse model of acute tuberculosis infection, researchers compared the efficacy of the thiazole compound with its corresponding oxazole counterpart. While both compounds showed promise, the oxazole (compound 48 ) exhibited greater efficacy in the TB model .
Structural Modifications
Researchers explored the impact of structural modifications, including 2-methyl substitution and extended aryloxymethyl side chains, on the compound’s activity. These insights can guide further optimization efforts .
Future Prospects
Given its unique structure and promising properties, this compound warrants continued investigation. Researchers should explore its potential in other disease contexts, assess its safety profile, and consider additional modifications to enhance its therapeutic utility.
properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18(14-10-17(26-22-14)16-5-2-7-25-16)20-13-4-1-3-12(9-13)15-11-23-6-8-27-19(23)21-15/h1-5,7,9-11H,6,8H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUAUOMBAVLQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide |
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